Methyl 5-hydroxybenzo[b]thiophene-2-carboxylate
Description
Properties
IUPAC Name |
methyl 5-hydroxy-1-benzothiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O3S/c1-13-10(12)9-5-6-4-7(11)2-3-8(6)14-9/h2-5,11H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVTGSWWZGBGGJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(S1)C=CC(=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies for Methyl 5 Hydroxybenzo B Thiophene 2 Carboxylate and Analogues
Direct Synthesis Approaches
Direct synthesis approaches focus on building the benzo[b]thiophene core through methods that directly establish the final heterocyclic system from acyclic or monocyclic precursors. These methods include nucleophilic aromatic substitution and annulation reactions.
Nitro Displacement Reactions for Hydroxybenzo[b]thiophene-2-carboxylates
A key strategy for the synthesis of hydroxybenzo[b]thiophene esters involves the intramolecular displacement of a nitro group. acs.orgdocumentsdelivered.com This approach typically starts with a suitably substituted nitrobenzene (B124822) derivative which undergoes a base-catalyzed cyclization.
In a representative synthesis, the reaction of methyl (2-nitro-4-hydroxyphenyl)thioacetate with a base can lead to the formation of methyl 5-hydroxybenzo[b]thiophene-2-carboxylate. The mechanism involves the generation of a thiolate anion which then acts as a nucleophile, attacking the carbon atom bearing the nitro group and displacing it to form the thiophene (B33073) ring. This intramolecular SNAr (Nucleophilic Aromatic Substitution) reaction is a powerful method for constructing the benzo[b]thiophene skeleton. acs.org The synthesis of various methyl 3-hydroxybenzo[b]thiophene-2-carboxylate esters has been successfully achieved through this nitro displacement pathway. acs.org
Similarly, 2-nitrobenzo[b]thiophene derivatives can react with α,α-dicyanoalkenes in a base-mediated [4+2] annulation, demonstrating the utility of nitro-substituted benzothiophenes as precursors for more complex fused heterocyclic systems. ccspublishing.org.cn Another related strategy involves the reaction of 3-nitrobenzothiophene with phenols to synthesize benzothieno[3,2-b]benzofurans, showcasing a metal-free annulation process where the nitro group is ultimately displaced. acs.org
Annulation Methodologies for Benzo[b]thiophene Ring Formation
Annulation reactions provide a versatile pathway to the benzo[b]thiophene core by constructing the thiophene ring onto a benzene (B151609) precursor in a single synthetic operation. These methods often involve the reaction of a benzene derivative with a reagent that provides the necessary sulfur and carbon atoms to complete the heterocyclic ring.
One prominent method is the copper(I)-catalyzed thiolation annulation of 2-bromo alkynylbenzenes with sodium sulfide (B99878), which yields various 2-substituted benzo[b]thiophenes. organic-chemistry.org A similar transition-metal-free approach involves the reaction of o-halovinylbenzenes with potassium sulfide. organic-chemistry.org Annulation of alkynylbenzenes using sodium sulfide in N-methyl-2-pyrrolidine (NMP) at high temperatures is another established, though harsh, method. nih.gov
Recent advancements include visible-light-promoted cyclization of disulfides and alkynes, offering a greener alternative for the synthesis of derivatives like diethyl benzo[b]thiophene-2,3-dicarboxylate. rsc.org Furthermore, a consecutive thiophene-annulation approach has been developed for π-extended thienoacenes, starting from o-ethynyl-thioanisole substrates and arylsulfenyl chloride reagents, which is particularly useful for synthesizing unsymmetrical derivatives. acs.org
Cyclization Reactions
Cyclization reactions are among the most common and powerful strategies for synthesizing the benzo[b]thiophene ring system. These intramolecular reactions form the thiophene ring from a suitably substituted benzene precursor, often an ortho-substituted thioether. The cyclization can be promoted by various catalysts, including transition metals, acids, bases, or electrophilic reagents.
Transition Metal-Catalyzed Cyclizations
Transition metals, particularly palladium, copper, gold, and iridium, are widely used to catalyze the intramolecular cyclization for benzo[b]thiophene synthesis. researchgate.netccspublishing.org.cn These reactions often proceed through C-H activation, cross-coupling, or cascade cyclization pathways, offering high efficiency and functional group tolerance. researchgate.netccspublishing.org.cn
Palladium-catalyzed reactions are common, such as the coupling of terminal acetylenes with o-iodothioanisole, followed by an electrophilic cyclization to give 2,3-disubstituted benzo[b]thiophenes. acs.org Palladium(II) catalysts have also been used in Sonogashira type cross-coupling reactions between 2-iodothiophenol (B3069315) and phenylacetylene (B144264) to yield 2-substituted benzo[b]thiophenes. researchgate.net Gold catalysts, such as Ph₃PAuCl/AgSbF₆, can effectively catalyze the cascade cyclization of aryldiynes like 2-(2-(2-(2-substituted ethynyl)phenyl)ethynyl)thioanisoles to form complex halogenated benzo[b]naphtho[2,1-d]thiophene (B1197495) derivatives. acs.orgfigshare.com
Copper catalysts are also frequently employed. For instance, CuI in the presence of a ligand can catalyze the reaction of (2-iodobenzyl)triphenylphosphonium bromide with thiocarboxylic acids to yield benzo[b]thiophenes via a sequential Ullmann-type C-S bond coupling and subsequent Wittig reaction. organic-chemistry.org Iridium-catalyzed cross-dehydrogenative coupling reactions have also been developed to construct polycyclic benzo[b]thiophene-fused compounds. ccspublishing.org.cn
Table 1: Examples of Transition Metal-Catalyzed Syntheses of Benzo[b]thiophene Analogues
| Catalyst System | Starting Materials | Product Type | Reference |
| Pd(II) / CuX₂ | 2-(2-(2-(2-substituted ethynyl)phenyl)ethynyl)thioanisoles | Chloro- and bromo-substituted benzo[b]naphtho[2,1-d]thiophenes | fao.org |
| Ph₃PAuCl/AgSbF₆ | 2-(2-(2-(2-substituted ethynyl)phenyl)ethynyl)thioanisoles | Iodo-substituted benzo[b]naphtho[2,1-d]thiophene | acs.org |
| CuI / TMEDA | 2-bromo alkynylbenzenes, Sodium sulfide | 2-substituted benzo[b]thiophenes | organic-chemistry.org |
| [IrCp*Cl₂]₂ | Benzo[b]thiophene derivatives, Alkynes | Benzo[b]thiophene-fused derivatives | ccspublishing.org.cn |
| Palladium catalyst | o-iodothioanisole, Terminal acetylenes | 2,3-Disubstituted benzo[b]thiophenes | acs.org |
Acid- and Base-Catalyzed Cyclizations
Both acid and base catalysis can be employed to facilitate the cyclization step in benzo[b]thiophene synthesis. The choice of catalyst depends on the nature of the substrate and the reaction mechanism.
Base-catalyzed protocols often involve a propargyl-allenyl rearrangement followed by cyclization. researchgate.net For example, Yuan and co-workers reported a base-mediated cyclization of nitrobenzo[b]thiophene derivatives with α,α-dicyanoalkenes under mild conditions. ccspublishing.org.cn
Acid-catalyzed cyclizations are also effective. Silica (B1680970) gel, acting as a mild acid promoter, can induce a protonative intramolecular cyclization of ynamides that contain an o-(methylthio)aryl group, leading to functionalized 2-amidobenzo[b]thiophenes. organic-chemistry.org This method provides a mild and economical alternative to strong Brønsted acids or expensive transition metal catalysts. organic-chemistry.org
Electrophilic and Halogen-Catalyzed Cyclizations
Electrophilic cyclization is a robust method for forming the benzo[b]thiophene ring, particularly from o-alkynyl thioanisole (B89551) precursors. nih.gov This reaction is initiated by the attack of the alkyne on an electrophile, which triggers the intramolecular cyclization. A wide range of electrophiles have been used, including iodine (I₂), iodine monochloride (ICl), N-iodosuccinimide (NIS), bromine (Br₂), N-bromosuccinimide (NBS), and various sulfur and selenium electrophiles like PhSCl and PhSeBr. nih.govacs.org
A notable development in this area is the use of a stable dimethyl(thiodimethyl)sulfonium tetrafluoroborate (B81430) salt as a source of electrophilic sulfur. nih.govorganic-chemistry.orgacs.orgnih.gov This reagent reacts with o-alkynyl thioanisoles to afford 2,3-disubstituted benzo[b]thiophenes with a thiomethyl group at the 3-position in excellent yields under mild conditions. nih.govorganic-chemistry.orgacs.org The reaction tolerates a variety of functional groups and is scalable. organic-chemistry.org
Halogen-mediated cyclizations, often referred to as halocyclizations, are a subset of electrophilic cyclizations. For instance, the reaction of o-thioanisole-substituted ynamides with electrophiles like I₂, NBS, and NCS leads to 3-halogenated 2-amidobenzothiophenes. organic-chemistry.orgresearchgate.net Iodine can also act as a catalyst in cascade reactions between substituted thiophenols and alkynes to produce benzothiophene (B83047) derivatives under metal- and solvent-free conditions, representing an efficient and green synthetic approach. organic-chemistry.org
Table 2: Electrophiles Used in the Cyclization of o-Alkynyl Thioanisoles
| Electrophile | Product Type | Reference |
| Dimethyl(thiodimethyl)sulfonium tetrafluoroborate | 3-(Methylthio)-2-substituted-benzo[b]thiophenes | nih.govacs.org |
| Iodine (I₂) | 3-Iodo-2-substituted-benzo[b]thiophenes | nih.govacs.org |
| Bromine (Br₂) | 3-Bromo-2-substituted-benzo[b]thiophenes | nih.govacs.org |
| N-Bromosuccinimide (NBS) | 3-Bromo-2-substituted-benzo[b]thiophenes | nih.govacs.org |
| Phenylselenyl chloride (PhSeCl) | 3-(Phenylselanyl)-2-substituted-benzo[b]thiophenes | acs.org |
Intramolecular Condensation and Rearrangement Strategies
A fundamental approach to constructing the benzo[b]thiophene core relies on intramolecular condensation and rearrangement reactions. These strategies often involve the formation of a key carbon-sulfur bond to close the thiophene ring onto a benzene precursor.
One prominent method is the electrophilic cyclization of o-alkynyl thioanisoles. In this approach, an alkyne-substituted thioanisole undergoes cyclization in the presence of an electrophile. Various electrophilic reagents can be employed, leading to diverse 2,3-disubstituted benzo[b]thiophenes. nih.gov For instance, the use of a stable dimethyl(thiodimethyl)sulfonium tetrafluoroborate salt can facilitate this cyclization under moderate conditions, yielding products with a valuable thiomethyl group at the 3-position. nih.gov
Acid-catalyzed intramolecular cyclization/rearrangement is another powerful strategy. For example, α-(arylthio)ketones can undergo cyclization in the presence of a strong acid like polyphosphoric acid. This reaction proceeds through an electrophilic attack of the carbonyl carbon onto the aryl ring, followed by rearrangement to form the benzo[b]thiophene structure.
A notable example of a rearrangement strategy is the acid-catalyzed intramolecular cyclization of α-(3-methoxyphenylthio)-4-methoxyacetophenone. This reaction yields a mixture of regioisomeric methoxy-substituted 2-arylbenzo[b]thiophenes. The control of regioselectivity in such reactions is a key challenge and often depends on the substitution pattern of the starting materials and the reaction conditions.
Functional Group Modifications and Derivatization during Synthesis
The synthesis of this compound often requires the strategic introduction and modification of its characteristic functional groups.
Carboxylation and Esterification Techniques
The introduction of the carboxylate group at the 2-position of the benzo[b]thiophene ring is a critical step. This can be achieved through various carboxylation techniques. One common method involves the lithiation of the 2-position of a pre-formed benzo[b]thiophene ring followed by quenching with carbon dioxide.
Once the carboxylic acid is in place, standard esterification methods can be employed to obtain the methyl ester. The Fischer esterification, which involves reacting the carboxylic acid with methanol (B129727) in the presence of a catalytic amount of strong acid (e.g., sulfuric acid), is a widely used and effective method for this transformation. For instance, benzo[b]thiophene-2-carboxylic acid can be converted to its methyl ester in high yield by refluxing in methanol with a catalytic amount of concentrated sulfuric acid. guidechem.com
| Starting Material | Reagents | Product | Yield |
| Benzo[b]thiophene-2-carboxylic acid | Methanol, Sulfuric Acid | Methyl benzo[b]thiophene-2-carboxylate | 93% |
This table presents a typical Fischer esterification for the synthesis of a methyl ester of a benzo[b]thiophene carboxylic acid.
Introduction of Hydroxy and Methoxy (B1213986) Substituents
The 5-hydroxy group is a key feature of the target molecule. A common strategy for its introduction is the demethylation of a 5-methoxy precursor. The 5-methoxybenzo[b]thiophene (B1307729) intermediate can be synthesized from appropriately substituted starting materials. For example, a plausible route involves the cyclization of a starting material already containing a methoxy group on the benzene ring.
The subsequent demethylation of the 5-methoxy group to the desired 5-hydroxy group can be achieved using various reagents. Boron tribromide (BBr3) is a particularly effective reagent for the cleavage of aryl methyl ethers and can be used for this purpose. orgsyn.orgnih.govcore.ac.uknih.gov The reaction is typically carried out in an inert solvent like dichloromethane (B109758) at low temperatures. commonorganicchemistry.com Another method involves heating the methoxy-substituted compound with pyridine (B92270) hydrochloride.
| Starting Material | Reagents | Product |
| 6-methoxy-2-(4-methoxyphenyl) benzo[b]thiophene | Aluminum chloride, 2-methyl-5-tert-butylthiophenol | 6-hydroxy-2-(4-hydroxyphenyl)benzo[b]thiophene |
| Aryl methyl ether | Boron Tribromide (BBr3) | Aryl alcohol |
This table illustrates demethylation strategies to obtain hydroxy-substituted benzo[b]thiophenes.
Amination and Sulfonation Procedures
Further derivatization of the benzo[b]thiophene core can be achieved through amination and sulfonation reactions. Electrophilic amination can introduce an amino group onto the benzo[b]thiophene ring. While direct amination can be challenging, indirect methods, such as the reduction of a nitro group, are often employed. The nitration of benzo[b]thiophene and its derivatives has been studied, and the resulting nitro compounds can be reduced to the corresponding amines. cdnsciencepub.com The position of nitration is influenced by the substituents already present on the ring. rsc.org
Sulfonation of benzo[b]thiophenes can be achieved using standard sulfonating agents. The reaction of benzo[b]thiophene with chlorosulfonic acid in chloroform (B151607) at low temperatures is reported to be a fast and selective method for introducing a sulfonyl group, primarily at the 2-position. Other mild sulfonating agents include sulfur trioxide in nitromethane (B149229) or a mixture of sulfuric acid and acetic anhydride.
Novel Synthetic Protocols
Modern synthetic chemistry has focused on developing more efficient and atom-economical methods for the construction of complex molecules like this compound.
One-Pot and Multicomponent Reactions
One-pot and multicomponent reactions offer significant advantages by combining multiple synthetic steps into a single operation, thereby reducing reaction time, waste, and purification efforts.
The Gewald reaction is a well-known multicomponent reaction for the synthesis of 2-aminothiophenes. researchgate.netnih.govresearchgate.net This reaction involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base. While typically used for the synthesis of thiophenes, modifications of this reaction could potentially be applied to the synthesis of tetrahydrobenzo[b]thiophene derivatives, which can then be aromatized. rsc.org
The Fiesselmann thiophene synthesis is another valuable method for constructing substituted thiophenes. nih.govwikipedia.org This reaction involves the condensation of thioglycolic acid derivatives with α,β-acetylenic esters. This approach has been successfully applied to the synthesis of benzo[b]thieno[2,3-d]thiophenes, demonstrating its utility in building complex fused-ring systems. nih.govnih.gov
More direct one-pot syntheses of substituted benzo[b]thiophenes have also been developed. For example, a copper-catalyzed S-arylation/annulation reaction can provide functionalized benzo[b]thiophenes in a single step. researchgate.net Another innovative one-pot approach involves the reaction of o-silylaryl triflates with alkynyl sulfides in an aryne reaction to produce a wide range of substituted benzo[b]thiophenes. rsc.org These modern methods hold promise for the efficient and versatile synthesis of this compound and its analogues.
Solvent-Free Methodologies
Solvent-free synthesis, often coupled with microwave irradiation, represents a significant advancement in green chemistry. These methods can lead to dramatically reduced reaction times, increased yields, and simplified purification procedures, while minimizing the environmental impact associated with volatile organic solvents. oatext.compsu.edu
One prominent solvent-free approach for the synthesis of thiophene analogues is the Gewald reaction. A microwave-assisted, solvent-free Gewald synthesis has been developed for the preparation of 2-amino-thiophene-3-carboxylic acid derivatives. researchgate.net In this multicomponent reaction, a ketone, a cyanoacetate (B8463686) or cyanoacetamide, and elemental sulfur are reacted in the presence of a catalytic amount of morpholine (B109124) under microwave irradiation. researchgate.net This method has been successfully applied to synthesize tetrahydro-benzo[b]thiophene derivatives in high yields. researchgate.net
Another versatile solvent-free technique involves the use of solid supports like alumina, silica, or clays, which act as catalysts and energy transfer media under microwave irradiation. psu.edu This approach has been utilized for a variety of organic transformations, including condensation and cyclization reactions to form heterocyclic molecules. psu.edu For instance, substituted thiazoles have been synthesized in high yields by irradiating a mixture of thioamides and in situ generated α-tosyloxyketones on montmorillonite (B579905) K 10 clay. psu.edu
While a direct solvent-free synthesis of this compound has not been explicitly reported, the demethylation of a corresponding methoxy analogue represents a plausible solvent-free route to the desired hydroxyl functionality. For example, the cleavage of methyl aryl ethers to produce hydroxy derivatives has been achieved by heating the methoxy-compound with pyridine hydrochloride in a stopped round bottom flask under microwave irradiation in the absence of a solvent. This method has been successfully used to obtain hydroxylated 2-phenylbenzothiophene and 3-benzoyl-2-phenylbenzothiophene derivatives.
Table 2: Examples of Solvent-Free Synthesis of Thiophene and Benzothiophene Analogues
| Starting Materials | Reagents & Conditions | Product Type | Yield (%) | Reference |
| Ketone, Cyanoacetate/Cyanoacetamide, Sulfur | Morpholine (cat.), Microwave irradiation, Solvent-free | 2-Amino-thiophene-3-carboxylic derivative | 84-95% | researchgate.net |
| Thioamide, α-Tosyloxyketone | Montmorillonite K 10 clay, Microwave irradiation, Solvent-free | Substituted thiazole | 88-96% | psu.edu |
| Methoxy-substituted Benzothiophene | Pyridine hydrochloride, Microwave irradiation, Solvent-free | Hydroxy-substituted benzothiophene | Not specified |
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Methyl 5-hydroxybenzo[b]thiophene-2-carboxylate Derivatives
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively.
In the ¹H NMR spectrum of this compound, specific proton signals are expected based on its structure. The spectrum would feature distinct resonances for the aromatic protons on the benzothiophene (B83047) ring system, the methyl ester protons, and the hydroxyl proton.
The aromatic region would typically display a complex pattern of signals. For instance, the proton at the C3 position of the thiophene (B33073) ring generally appears as a singlet in a downfield region. The protons on the benzene (B151609) ring (H4, H6, and H7) would exhibit characteristic splitting patterns (doublets, doublets of doublets) due to spin-spin coupling. The exact chemical shifts are influenced by the electronic effects of the hydroxyl and carboxylate substituents.
The methyl ester group (-COOCH₃) is expected to produce a sharp singlet, typically in the range of 3.8-4.0 ppm. The hydroxyl (-OH) proton signal is a singlet that can appear over a broad chemical shift range and may be subject to exchange with deuterated solvents.
Table 1: Expected ¹H NMR Spectral Data for this compound This table is predictive, based on general principles and data from analogous compounds.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| -OH | Variable (e.g., 5.0-9.0) | Singlet (broad) | N/A |
| H3 | ~7.8-8.2 | Singlet | N/A |
| H7 | ~7.6-7.8 | Doublet | ~8.5-9.0 |
| H4 | ~7.2-7.4 | Doublet | ~2.0-2.5 |
| H6 | ~6.9-7.1 | Doublet of doublets | J ≈ 8.5-9.0, 2.0-2.5 |
| -OCH₃ | ~3.9 | Singlet | N/A |
The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, distinct signals are expected for the carbonyl carbon of the ester, the methyl carbon of the ester, and the eight carbons of the benzothiophene ring.
The carbonyl carbon (C=O) is typically the most downfield signal, appearing around 162-168 ppm. The carbon bearing the hydroxyl group (C5) would be shifted downfield due to the oxygen's deshielding effect. Aromatic and heterocyclic carbons generally resonate in the 110-150 ppm range. The methyl ester carbon (-OCH₃) is expected to have a signal around 52 ppm.
For comparison, the ¹³C NMR data for the simpler Methyl thiophene-2-carboxylate shows signals at δ 162.68 (C=O), 133.63, 133.45, 132.32, 127.73 (thiophene ring carbons), and 52.12 (-OCH₃) ppm. chemicalbook.comchemicalbook.com The benzothiophene core and hydroxyl substituent in the title compound would lead to a more complex spectrum with additional signals.
Table 2: Expected ¹³C NMR Spectral Data for this compound This table is predictive, based on general principles and data from analogous compounds.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| C=O (Ester) | 162-166 |
| C5 (-OH) | 150-155 |
| C7a | 140-143 |
| C3a | 138-141 |
| C2 | 130-135 |
| C7 | 124-128 |
| C3 | 122-125 |
| C6 | 115-120 |
| C4 | 105-110 |
| -OCH₃ | 51-53 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. The molecular formula of this compound is C₁₀H₈O₃S, giving it a calculated molecular weight of approximately 208.24 g/mol . In an electron ionization (EI) mass spectrum, this would correspond to the molecular ion peak (M⁺) at m/z 208.
The fragmentation pattern provides valuable structural information. For aromatic esters, fragmentation often involves characteristic losses. libretexts.orgmiamioh.edu Key expected fragmentation pathways for this compound include:
Loss of a methoxy (B1213986) radical (•OCH₃): This would result in a fragment ion at [M - 31]⁺ (m/z 177).
Loss of the methyl ester group (•COOCH₃): This cleavage would produce an ion at [M - 59]⁺ (m/z 149).
Decarbonylation: Subsequent loss of carbon monoxide (CO) from the [M - 31]⁺ fragment could lead to an ion at m/z 149.
The stable benzothiophene ring structure often results in a strong molecular ion peak. nist.gov The presence of the hydroxyl group may also lead to additional fragmentation pathways, such as the loss of water under certain conditions.
Table 3: Predicted Major Fragment Ions in the Mass Spectrum of this compound
| m/z | Proposed Fragment | Formula of Fragment |
| 208 | Molecular Ion [M]⁺ | [C₁₀H₈O₃S]⁺ |
| 177 | [M - •OCH₃]⁺ | [C₉H₅O₂S]⁺ |
| 149 | [M - •COOCH₃]⁺ or [M - •OCH₃ - CO]⁺ | [C₉H₅OS]⁺ |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show several characteristic absorption bands.
O-H Stretch: A broad and strong absorption band between 3200-3600 cm⁻¹ is characteristic of the hydroxyl group, with the broadness resulting from hydrogen bonding.
C-H Stretch (Aromatic): Absorption bands for aromatic C-H stretching are typically found just above 3000 cm⁻¹. iosrjournals.org
C-H Stretch (Aliphatic): The methyl group C-H stretching will appear just below 3000 cm⁻¹.
C=O Stretch (Ester): A strong, sharp absorption band is expected in the region of 1700-1725 cm⁻¹ for the ester carbonyl group.
C=C Stretch (Aromatic): Several bands in the 1450-1610 cm⁻¹ region correspond to the carbon-carbon double bond stretching within the aromatic rings. iosrjournals.org
C-O Stretch: The C-O stretching of the ester and the phenol (B47542) will result in bands in the 1000-1300 cm⁻¹ region.
C-S Stretch: The C-S stretching vibration within the thiophene ring is typically weaker and found at lower wavenumbers, often in the 600-800 cm⁻¹ range. iosrjournals.org
The NIST WebBook provides an IR spectrum for the related Methyl benzo[b]thiophene-2-carboxylate , which can be used as a reference for the benzothiophene core vibrations. nist.gov
Table 4: Expected Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
| Phenol | O-H Stretch | 3200-3600 | Strong, Broad |
| Aromatic Ring | C-H Stretch | 3000-3100 | Medium |
| Methyl Group | C-H Stretch | 2850-2960 | Medium |
| Ester | C=O Stretch | 1700-1725 | Strong, Sharp |
| Aromatic Ring | C=C Stretch | 1450-1610 | Medium-Strong |
| Ester/Phenol | C-O Stretch | 1000-1300 | Strong |
| Thiophene Ring | C-S Stretch | 600-800 | Weak-Medium |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides definitive information about the solid-state structure of a crystalline compound, including precise bond lengths, bond angles, and intermolecular interactions. While no crystal structure for this compound itself has been reported in the searched literature, studies on closely related derivatives illustrate the type of data that can be obtained.
For example, the crystal structure of Methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate , a related heterocyclic system, was determined to be monoclinic with the space group P2₁/c. mdpi.com Another study on Methyl-3-aminothiophene-2-carboxylate also revealed a monoclinic crystal system (P2₁/c space group) and detailed the intramolecular and intermolecular hydrogen bonding that dictates the crystal packing. mdpi.com
A crystallographic analysis of this compound would be expected to reveal:
The planarity of the benzothiophene ring system.
The conformation of the methyl carboxylate group relative to the ring.
The hydrogen bonding network established by the hydroxyl group, which would significantly influence the crystal packing arrangement.
Table 5: Illustrative Crystal Data from an Analogous Compound (Methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate) mdpi.com
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 4.0161 |
| b (Å) | 17.850 |
| c (Å) | 15.891 |
| β (°) | 96.13 |
| Volume (ų) | 1132.6 |
| Z (molecules/unit cell) | 4 |
Chromatographic Techniques for Purity Assessment (e.g., HPLC, LCMS)
Chromatographic techniques are essential for the separation, purification, and purity assessment of synthetic compounds. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LCMS) are standard methods for analyzing compounds like this compound.
High-Performance Liquid Chromatography (HPLC): HPLC separates compounds based on their differential partitioning between a stationary phase (e.g., C18 silica (B1680970) gel) and a mobile phase (e.g., a mixture of acetonitrile (B52724) and water). A pure sample of this compound would appear as a single, sharp peak in the chromatogram at a specific retention time under defined conditions (column type, mobile phase composition, flow rate, and temperature). The peak area is proportional to the concentration, allowing for quantification of purity.
Liquid Chromatography-Mass Spectrometry (LCMS): LCMS combines the separation power of HPLC with the detection capabilities of mass spectrometry. As the compound elutes from the HPLC column, it is ionized and analyzed by the mass spectrometer. This provides simultaneous confirmation of the retention time and the molecular weight of the compound in the peak, offering a high degree of confidence in both identity and purity. This technique is particularly useful for identifying and characterizing any impurities present in the sample. bldpharm.comambeed.com An analytical method for related thiophene degradates in water utilized LC/MS/MS for determination, highlighting the technique's applicability. epa.gov
Based on a thorough review of available scientific literature, detailed computational and theoretical investigation data specifically for the compound This compound is not publicly available. While extensive research exists on the methodologies outlined in the query—such as Density Functional Theory (DFT), Frontier Molecular Orbital (FMO) Theory, and thermodynamic parameter calculations—these studies have been applied to other, structurally related thiophene and benzo[b]thiophene derivatives, not the specific molecule .
For instance, computational studies have been published for compounds like thiophene-2-carboxamide derivatives, methyl-3-aminothiophene-2-carboxylate, and various thiophene sulfonamides. These studies confirm the utility of DFT and FMO analyses in understanding the electronic structure, molecular geometry, and reactivity of this class of compounds. However, the specific calculated values for electronic structure, HOMO-LUMO energy gaps, electrophilicity and nucleophilicity indices, and thermodynamic parameters for this compound are absent from the current body of scientific literature.
Therefore, it is not possible to provide a scientifically accurate article with detailed research findings and data tables for the requested compound as per the specified outline. The generation of such an article would require speculative data, which falls outside the scope of factual reporting.
Computational and Theoretical Investigations
Molecular Docking and Ligand-Receptor Interaction Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug design to understand how a ligand, such as Methyl 5-hydroxybenzo[b]thiophene-2-carboxylate, might interact with a biological target, typically a protein or enzyme.
While specific docking studies on this compound are not extensively detailed in the available literature, research on analogous benzothiophene (B83047) derivatives provides significant insights into their potential as biologically active agents. For instance, derivatives of benzo[b]thiophene have been the subject of molecular docking simulations to explore their interactions with various receptors.
In a representative study on a related benzothiophene compound, docking simulations were performed to understand its binding mode within a protein's active site. The interactions are typically characterized by a combination of hydrogen bonds, hydrophobic interactions, and other electrostatic forces. The binding affinity, often expressed as a docking score or binding energy (in kcal/mol), quantifies the stability of the ligand-receptor complex. A lower binding energy generally indicates a more stable complex.
For example, studies on various benzo[b]thiophene derivatives have identified key interactions with amino acid residues. These interactions often involve the functional groups attached to the benzothiophene core. For this compound, the hydroxyl (-OH) and methyl carboxylate (-COOCH3) groups would be expected to play a crucial role in forming hydrogen bonds with polar amino acid residues such as serine, threonine, and tyrosine. The aromatic benzothiophene ring system itself can participate in π-π stacking interactions with aromatic residues like phenylalanine, tryptophan, and histidine.
To illustrate the nature of these interactions, the following table summarizes typical binding energies and interacting residues observed in docking studies of functionally similar benzothiophene derivatives against various protein targets.
| Protein Target | Ligand (Benzothiophene Derivative) | Binding Energy (kcal/mol) | Key Interacting Amino Acid Residues | Type of Interaction |
| 5-HT1A Receptor | Benzo[b]thiophen-2-yl-3-(4-arylpiperazin-1-yl)-propan-1-one | Not Specified | Asp116 | Electrostatic |
| BCL-2 Family Protein (2W3L) | Thiazole-thiophene scaffold | -5.436 to -6.161 | Not Specified | Hydrophobicity |
| Acetylcholinesterase (AChE) | Benzothiophene-chalcone hybrid | Not Specified | TYR337, TRP86 | Hydrogen Bond, π-stacking |
These examples from related compounds underscore the potential of the benzothiophene scaffold to effectively bind to biological targets. Molecular docking studies on this compound would be a valuable next step to elucidate its specific binding modes and predict its potential biological activities.
Hirshfeld Surface Analysis and Intermolecular Interactions
Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions in a crystal structure. It provides a three-dimensional surface around a molecule, colored according to the nature and proximity of its atomic contacts with neighboring molecules. This analysis is instrumental in understanding the packing of molecules in a crystal and the types of non-covalent interactions that stabilize the crystal lattice.
For a molecule like this compound, Hirshfeld surface analysis can reveal the relative contributions of different types of intermolecular contacts, such as hydrogen bonds, halogen bonds, and van der Waals forces. The analysis generates a two-dimensional "fingerprint plot" that summarizes these interactions.
The analysis typically reveals the percentage contribution of various atom-atom contacts to the total Hirshfeld surface. For a molecule containing hydrogen, oxygen, carbon, and sulfur, the most significant contacts are often H···H, O···H, C···H, and S···H interactions. The presence of a hydroxyl group in this compound would suggest a significant contribution from O···H contacts, indicative of hydrogen bonding, which is a strong directional interaction that plays a crucial role in molecular packing.
The following table presents a hypothetical breakdown of intermolecular contacts for this compound, based on findings for structurally related molecules.
| Intermolecular Contact | Percentage Contribution to Hirshfeld Surface | Description |
| H···H | ~40-50% | Represents the most abundant contacts, primarily van der Waals in nature. |
| O···H/H···O | ~20-30% | Indicates the presence of hydrogen bonds involving the hydroxyl and carbonyl oxygen atoms. |
| C···H/H···C | ~10-15% | Reflects weaker C-H···π interactions and other van der Waals contacts. |
| S···H/H···S | ~5-10% | Highlights the involvement of the thiophene (B33073) sulfur atom in intermolecular interactions. |
| C···C | ~3-5% | Suggests the presence of π-π stacking interactions between aromatic rings. |
| Other (S···C, S···O, etc.) | <5% | Minor contributions from other van der Waals forces. |
The red spots on the dnorm surface (a mapping of normalized contact distances) generated during Hirshfeld analysis highlight the locations of strong intermolecular interactions, such as hydrogen bonds. The fingerprint plots provide a quantitative summary of these interactions, with distinct spikes corresponding to specific close contacts.
Reactivity and Chemical Transformations of the Benzo B Thiophene 2 Carboxylate Scaffold
Electrophilic Aromatic Substitution Reactions
Electrophilic aromatic substitution (EAS) on the Methyl 5-hydroxybenzo[b]thiophene-2-carboxylate scaffold can occur on either the thiophene (B33073) or the benzene (B151609) ring. The outcome is directed by the combined influence of the activating hydroxyl group and the deactivating ester group. The hydroxyl group strongly activates the benzene ring for substitution, primarily at the C-4 and C-6 positions.
Nitration: The nitration of benzo[b]thiophene-2-carboxylic acid has been shown to yield a mixture of isomers, indicating that substitution can occur at various positions. When treated with nitric acid in either sulfuric acid or a mixture of acetic acid and acetic anhydride, substitution occurs at the 3-, 4-, 6-, and 7-positions. rsc.org A small amount of the 2-nitro product is also formed via electrophilic displacement of the carboxyl group. rsc.org For this compound, the powerful activating effect of the hydroxyl group would be expected to favor substitution on the benzene ring at the C-4 and C-6 positions.
Halogenation: Direct halogenation of benzo[b]thiophenes typically occurs at the more electron-rich C-3 position. However, the presence of the deactivating C-2 ester group and the activating C-5 hydroxyl group modifies this preference. Halogenation is expected to be directed to the activated benzene ring. For instance, electrophilic cyclization of 2-alkynyl thioanisoles using sources of electrophilic halogens like sodium halides with copper(II) sulfate (B86663) is a common method to produce 3-halobenzo[b]thiophenes. nih.gov
Friedel-Crafts Reactions: Friedel-Crafts acylation of benzo[b]thiophenes is a known transformation, often catalyzed by Lewis acids like aluminum chloride. nih.govgoogle.com For substrates like 6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene, acylation occurs at the C-3 position. google.com Given the structure of this compound, the hydroxyl group would require protection before subjecting the molecule to Friedel-Crafts conditions. Following protection, acylation would likely be directed to the C-4 or C-6 positions of the benzene ring due to the strong activating effect of the ether group.
Table 1: Regioselectivity in Electrophilic Aromatic Substitution of Benzo[b]thiophene Derivatives
| Reaction | Substrate | Reagents | Major Products | Reference |
| Nitration | Benzo[b]thiophene-2-carboxylic acid | HNO₃ / H₂SO₄ / Ac₂O | 3-, 4-, 6-, 7-Nitro isomers | rsc.org |
| Acylation | 6-Methoxy-2-arylbenzo[b]thiophene | Acyl Chloride / AlCl₃ | 3-Acyl derivative | google.com |
Nucleophilic Substitution and Displacement Reactions
Nucleophilic aromatic substitution (SNAr) is generally challenging on electron-rich aromatic systems unless they are activated by potent electron-withdrawing groups. For the benzo[b]thiophene scaffold, SNAr reactions typically require the presence of groups like a nitro substituent to facilitate the attack of a nucleophile.
Studies on 2-L-5-nitrothiophenes have shown that leaving groups (L) at the C-2 position can be displaced by nucleophiles such as piperidine (B6355638) and benzenethiolate. rsc.org The reaction proceeds through a standard addition-elimination mechanism, forming a Meisenheimer-type intermediate. Similarly, the reaction of 3-nitrobenzo[b]thiophene (B90674) with sodium methoxide (B1231860) leads to the formation of a stable Meisenheimer adduct. researchgate.net
In the context of this compound, a hypothetical derivative, such as Methyl 4-nitro-5-hydroxybenzo[b]thiophene-2-carboxylate, would be activated for nucleophilic displacement of a leaving group at the C-4 position by the adjacent nitro group.
Table 2: Examples of Nucleophilic Aromatic Substitution on Thiophene Scaffolds
| Substrate | Nucleophile | Conditions | Product | Reference |
| 2-L-5-nitrothiophenes (L=halogen, SO₂Ph) | Piperidine | Methanol (B129727) | 2-Piperidinyl-5-nitrothiophene | rsc.org |
| 3-Nitrobenzo[b]thiophene | Sodium methoxide | DMSO or Methanol | Meisenheimer adduct | researchgate.net |
| 2-L-3-nitro-5-X-thiophenes | Aniline | Benzene | 2-Anilino-3-nitro-5-X-thiophenes | researchgate.net |
Cycloaddition Reactions of Benzo[b]thiophene S-Oxides
While the parent benzo[b]thiophene is relatively unreactive in cycloaddition reactions due to its aromaticity, its corresponding S-oxide derivatives are effective dienes in [4+2] cycloaddition reactions (Diels-Alder reactions). The oxidation of the sulfur atom to a sulfoxide (B87167) disrupts the aromaticity of the thiophene ring, rendering it more reactive.
Benzo[b]thiophene S-oxides can be prepared by the oxidation of the corresponding benzo[b]thiophene with oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA). These S-oxides can then be trapped in situ or isolated and reacted with various dienophiles, including alkenes and alkynes. The primary cycloadducts can subsequently extrude sulfur monoxide (SO) upon heating to yield substituted naphthalene (B1677914) derivatives. This sequence provides a powerful method for the construction of polycyclic aromatic systems.
Cross-Coupling Reactions
The benzo[b]thiophene scaffold is an excellent substrate for various palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents at different positions. These reactions are fundamental in the synthesis of complex molecules, including pharmaceuticals and organic materials.
Suzuki Coupling: The Suzuki reaction, which couples an organoboron species with an organohalide, is widely used to form carbon-carbon bonds. Halogenated benzo[b]thiophenes readily participate in Suzuki couplings. For example, 3-iodobenzo[b]thiophenes can be coupled with various arylboronic acids to furnish 3-arylbenzo[b]thiophene derivatives.
Sonogashira Coupling: The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is particularly useful for synthesizing alkynyl-substituted benzo[b]thiophenes. 3-Iodobenzo[b]thiophenes, for instance, undergo Sonogashira coupling with terminal alkynes in the presence of palladium and copper catalysts to yield 3-alkynylbenzo[b]thiophenes.
Heck Coupling: The Heck reaction involves the coupling of an unsaturated halide with an alkene. Oxidative Heck reactions have been developed for the direct C-H functionalization of benzo[b]thiophene 1,1-dioxides at the C-2 position with styrenes and acrylates. This demonstrates that even without prior halogenation, direct coupling at the thiophene ring is feasible under specific conditions.
Table 3: Cross-Coupling Reactions on the Benzo[b]thiophene Scaffold
| Reaction Type | Substrate Example | Coupling Partner | Catalyst System | Product Type |
| Suzuki | 3-Iodobenzo[b]thiophene | Arylboronic acid | Pd catalyst | 3-Arylbenzo[b]thiophene |
| Sonogashira | 3-Iodobenzo[b]thiophene | Terminal alkyne | Pd/Cu catalyst | 3-Alkynylbenzo[b]thiophene |
| Heck (Oxidative) | Benzo[b]thiophene 1,1-dioxide | Styrene | Pd(OAc)₂ / AgOPiv | (E)-2-Styrylbenzo[b]thiophene 1,1-dioxide |
Derivatization at the Ester Moiety
The methyl ester at the C-2 position of this compound is a versatile functional handle for further molecular elaboration. Standard ester transformations can be readily applied.
Hydrolysis: Alkaline hydrolysis of the methyl ester, for example using sodium hydroxide (B78521) in a solvent mixture like dioxane-water, yields the corresponding benzo[b]thiophene-2-carboxylic acid. rsc.org This carboxylic acid can then be used in a variety of subsequent reactions, such as amide couplings.
Amidation: The ester can be converted into an amide directly by heating with an amine, often under catalytic conditions, or more commonly, by a two-step process. First, the ester is hydrolyzed to the carboxylic acid, which is then activated (e.g., as an acid chloride or with coupling reagents like HATU or DCC) and reacted with a primary or secondary amine to form the corresponding benzo[b]thiophene-2-carboxamide. uow.edu.aursc.org This approach has been used to synthesize a wide array of amide derivatives with potential biological activity. nih.gov
Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the ester group to a primary alcohol, yielding (5-hydroxybenzo[b]thiophen-2-yl)methanol. masterorganicchemistry.comyoutube.com This transformation provides another point for diversification, as the resulting alcohol can undergo further reactions such as oxidation, etherification, or esterification.
Derivatization of the Hydroxyl Group
The phenolic hydroxyl group at the C-5 position is another key site for derivatization, allowing for the modulation of the compound's properties.
O-Alkylation: The hydroxyl group can be converted to an ether via Williamson ether synthesis. This involves deprotonation with a suitable base (e.g., sodium hydride, potassium carbonate) followed by reaction with an alkyl halide or sulfonate. This reaction is extensively used in the synthesis of analogs of the drug Raloxifene, which features a substituted 6-hydroxybenzo[b]thiophene core. For instance, reaction with 1-(2-chloroethyl)piperidine (B1294334) hydrochloride in the presence of a base would yield the corresponding piperidinoethoxy ether, a common pharmacophore. google.com
O-Acylation: Acylation of the hydroxyl group to form an ester can be achieved by reacting the compound with an acyl chloride or anhydride, typically in the presence of a base like pyridine (B92270) or triethylamine. This reaction is often used to protect the hydroxyl group during subsequent synthetic steps or to introduce specific functionalities.
These derivatizations of the hydroxyl and ester groups are crucial for creating libraries of compounds for structure-activity relationship (SAR) studies in medicinal chemistry, as exemplified by the extensive research on Raloxifene and its analogs. nih.govnih.govusc.edu
In Vitro Biological Mechanisms and Molecular Targets
Enzyme Inhibition Studies
The benzo[b]thiophene scaffold is a core component of various molecules that have been investigated for their enzyme-inhibiting properties.
Monoamine Oxidase (MAO) Inhibition
Monoamine oxidases (MAOs) are critical enzymes in the metabolism of neurotransmitters, and their inhibition is a key strategy in the treatment of neurodegenerative and psychiatric disorders. Benzo[b]thiophene derivatives have been explored as potential MAO inhibitors. For instance, a series of benzo[b]tiophen-3-ol derivatives, which bear structural similarity to the core of Methyl 5-hydroxybenzo[b]thiophene-2-carboxylate, were synthesized and evaluated for their ability to inhibit human monoamine oxidase A (hMAO-A) and human monoamine oxidase B (hMAO-B). unav.edu
Several of these compounds demonstrated potent and selective inhibition of hMAO-B. The inhibitory activity was found to be influenced by the nature and position of substituents on the molecule. unav.edu While direct inhibitory data for this compound is not available, the activity of these related compounds suggests that the benzo[b]thiophene nucleus can serve as a scaffold for the development of MAO inhibitors.
Lipoxygenase (LOX) and Cyclooxygenase (COX) Inhibition
Lipoxygenases (LOX) and cyclooxygenases (COX) are key enzymes in the arachidonic acid cascade, which produces pro-inflammatory mediators. The dual inhibition of these pathways is a significant area of interest for developing anti-inflammatory agents. Research has been conducted on 3-hydroxybenzo[b]thiophene-2-carboxylic acid derivatives, which are structural isomers of the subject compound. These studies have identified potent dual inhibitors of 5-LOX and COX-1. nih.gov
Structure-activity relationship studies revealed that modifications to the benzo[b]thiophene core could optimize the inhibitory activity, leading to derivatives with submicromolar IC₅₀ values for both 5-LOX and COX-1. nih.gov This suggests that the hydroxybenzo[b]thiophene-2-carboxylate scaffold is a promising template for designing dual anti-inflammatory agents.
Other Enzyme Systems
The versatile benzo[b]thiophene scaffold has been found to interact with other enzyme systems beyond those involved in inflammation and neurotransmitter metabolism. For example, certain benzo[b]thiophene-1,1-dioxide derivatives have been identified as novel covalent inhibitors of phosphoglycerate dehydrogenase (PHGDH), an enzyme hyperactive in multiple tumors. nih.gov One derivative, compound B12, emerged from these studies with potent enzymatic inhibitory activity (IC₅₀ = 0.29 ± 0.02 μM). nih.gov
Additionally, other research has explored benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents that target the RhoA/ROCK pathway, which is involved in tumor growth and metastasis. While not directly related to herbicide targets, these findings underscore the broad potential of the benzo[b]thiophene core structure to inhibit diverse and therapeutically relevant enzyme systems.
Receptor Modulation and Binding Affinity
Benzo[b]thiophene derivatives have also been synthesized and evaluated for their ability to bind to and modulate key receptors in the central nervous system, particularly those involved in serotonergic signaling.
Serotonin (B10506) Transporter (SERT) Interactions
The serotonin transporter (SERT) is a primary target for many antidepressant medications. Studies have investigated benzo[b]thiophene derivatives for their affinity to SERT. A series of compounds were developed with a dual affinity for the 5-HT₇ receptor and SERT. nih.gov The affinity for SERT was evaluated by comparing the displacement of a radioligand by the test compounds. One of the more interesting compounds, designated 9e, demonstrated dual affinity and was identified as a potential prototype for new antidepressant agents. nih.gov
Serotonin Receptor Subtype Binding (e.g., 5HT₁ₐR, 5HT₇R)
The 5-HT₁ₐ and 5-HT₇ serotonin receptor subtypes are implicated in the pathophysiology of depression and anxiety. Consequently, ligands that bind to these receptors are of significant therapeutic interest. Research has shown that certain benzo[b]thiophene derivatives possess a strong affinity for these receptors. nih.gov
In one study, compound 9c, a benzo[b]thiophene derivative with a homopiperazine (B121016) moiety, was identified as the most potent 5-HT₇R antagonist in the series, with a pKi of 6.58. nih.gov The same study also evaluated the affinity of these compounds for the 5-HT₁ₐ receptor, with compound 8j showing the highest affinity with a pKi of 7.3. nih.gov Another study focused specifically on synthesizing benzo[b]thiophen-2-yl-3-(4-arylpiperazin-1-yl)-propan-1-one derivatives and evaluating their affinity for 5-HT₁ₐ receptors. The most promising compound from this series, 7e, displayed a Ki of 2.30 μM. These findings highlight the potential of the benzo[b]thiophene scaffold in developing selective or dual-action ligands for serotonin receptor subtypes.
Mechanistic Insights into Anti-Microbial Activity
There is a lack of specific research detailing the antimicrobial mechanism of action for this compound. General studies on the benzo[b]thiophene scaffold suggest that derivatives can exhibit activity against various microbial strains, including bacteria such as Staphylococcus aureus. However, the precise molecular interactions and pathways through which this compound might exert such effects have not been characterized.
Anticancer Mechanisms (e.g., Tubulin Polymerization Inhibition)
The anticancer mechanisms of this compound have not been specifically determined. Research into analogous benzo[b]thiophene structures has indicated that some derivatives can function as inhibitors of tubulin polymerization. This mechanism involves the binding of the compound to tubulin, the protein subunit of microtubules, thereby disrupting the dynamics of microtubule assembly and disassembly. This interference with microtubule function can lead to cell cycle arrest, typically at the G2/M phase, and subsequently induce apoptosis in cancer cells.
It is important to note that without direct experimental evidence, it cannot be concluded that this compound acts via tubulin polymerization inhibition or any other specific anticancer mechanism.
Table 1: Investigated Activities of Benzo[b]thiophene Derivatives
| Biological Activity | General Findings for Benzo[b]thiophene Derivatives | Specific Data for this compound |
| Anti-Microbial | Activity observed against various bacterial strains. | No specific mechanistic data available. |
| Anticancer | Some derivatives inhibit tubulin polymerization. | No specific mechanistic data available. |
Emerging Research Directions and Future Perspectives
Design Principles for Novel Benzo[b]thiophene-Based Chemical Entities
The design of new chemical entities derived from Methyl 5-hydroxybenzo[b]thiophene-2-carboxylate is guided by established medicinal chemistry principles, including structure-activity relationship (SAR) studies, bioisosteric replacement, and scaffold hopping.
Structure-activity relationship studies on related thiophene-2-carboxamide derivatives have highlighted the importance of substituents. For example, the presence of an amino group can enhance antioxidant activity by increasing electron resonance on the thiophene (B33073) ring. nih.gov Similarly, for benzo[b]thiophene-chalcone hybrids, amino and hydroxyl substituents have been shown to be crucial for potent inhibition of butyrylcholinesterase (BChE). nih.gov These findings underscore the strategic importance of the groups present on the this compound scaffold for designing new molecules with targeted biological activities.
Bioisosterism is another key strategy, where one functional group is replaced by another with similar physical or chemical properties to enhance the desired biological activity or reduce toxicity. For example, the sulfur atom in the thiophene ring can be considered a bioisostere of a vinyl group (-CH=CH-) or a selenium atom. The entire benzo[b]thiophene scaffold can also be considered a bioisostere for other aromatic systems like naphthalene (B1677914) or indole, allowing for scaffold hopping to explore new chemical space while retaining the key pharmacophoric features. nih.gov
Integration of Synthetic and Computational Methodologies for Compound Optimization
The optimization of lead compounds derived from this compound is increasingly reliant on the synergy between synthetic chemistry and computational modeling. Techniques such as Quantitative Structure-Activity Relationship (QSAR) analysis and molecular docking are instrumental in rationally designing more potent and selective molecules.
QSAR studies establish a mathematical relationship between the chemical structure and biological activity of a series of compounds. For benzo[b]thiophene derivatives, 2D and 3D-QSAR models have been successfully developed to predict their inhibitory activity against various targets, including Plasmodium falciparum N-myristoyltransferase and Hepatitis C Virus NS5B polymerase. nih.govchem-soc.si These models help identify key molecular features, such as electrostatic and hydrogen-bonding properties, that govern biological activity and selectivity. nih.gov Such insights are invaluable for designing new derivatives of this compound with improved efficacy.
Molecular docking simulations provide a virtual representation of the binding between a ligand and its target protein at the atomic level. This technique is widely used to predict the binding affinity and orientation of novel benzo[b]thiophene derivatives within the active site of a target enzyme or receptor. bath.ac.ukresearchgate.net For example, docking studies have been used to elucidate the binding modes of benzo[b]thiophene-chalcones in the active sites of cholinesterases and to understand how benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives interact with the RhoA/ROCK pathway. nih.govnih.gov These computational predictions guide synthetic chemists in prioritizing which derivatives to synthesize, thereby saving time and resources. The integration of these computational tools with synthetic efforts allows for a more streamlined and efficient drug discovery process, enabling the rapid optimization of compounds based on the this compound scaffold.
Exploration of Diverse Biological Applications Beyond Established Areas
While benzo[b]thiophenes are well-known for their antimicrobial, anti-inflammatory, and anticancer properties, recent research has ventured into novel therapeutic areas for derivatives of this scaffold. nih.gov This exploration is leading to the discovery of new biological targets and potential treatments for a wider range of diseases.
One emerging area is the induction of ferroptosis, a form of regulated cell death, as a potential cancer therapy. Recently, a potent ferroptosis inducer bearing a benzo[b]thiophene moiety was developed through structural optimization, demonstrating a novel anticancer mechanism for this class of compounds. nih.gov Another innovative application is the targeting of the RhoA/ROCK signaling pathway, which is implicated in tumor growth and metastasis. Novel benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives have been synthesized and shown to inhibit this pathway, providing a new avenue for developing anticancer agents. nih.gov
Furthermore, benzo[b]thiophene derivatives are being investigated as potent inhibitors of the STAT3 protein, which is a promising therapeutic target for idiopathic pulmonary fibrosis (IPF), a chronic and progressive lung disease with limited treatment options. researchgate.net The table below summarizes some of the biological activities of various benzo[b]thiophene derivatives, highlighting the versatility of this scaffold.
| Derivative Class | Biological Target/Activity | Model System | Key Findings |
| Benzo[b]thiophene Acylhydrazones | Antibacterial | S. aureus (including MRSA) | MIC values as low as 4 µg/mL. nih.gov |
| Benzo[b]thiophene-chalcones | Cholinesterase Inhibition | AChE and BChE enzymes | IC50 of 24.35 µM against BChE. nih.gov |
| Benzo[b]thiophene Analogues | Ferroptosis Induction | HT1080 fibrosarcoma cells | Down-regulation of GPX4 and accumulation of ROS. nih.gov |
| Benzo[b]thiophene-3-carboxylic acid 1,1-dioxides | RhoA/ROCK Pathway Inhibition | MDA-MB-231 breast cancer cells | Inhibition of cell proliferation, migration, and invasion. nih.gov |
Advanced Characterization Techniques for Complex Derivatives
The synthesis of novel and structurally complex derivatives from this compound necessitates the use of advanced analytical and spectroscopic techniques for unambiguous structure elucidation. These methods are crucial for confirming the identity, purity, and three-dimensional structure of newly synthesized compounds.
High-resolution mass spectrometry (HRMS) is essential for determining the exact molecular weight and elemental composition of the derivatives. Nuclear Magnetic Resonance (NMR) spectroscopy is another indispensable tool. While one-dimensional (1D) NMR (¹H and ¹³C) provides fundamental structural information, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are often required to fully assign the complex structures of polysubstituted benzo[b]thiophenes. nih.gov These techniques help to establish connectivity between protons and carbons, which is vital for distinguishing between isomers.
For compounds that can be crystallized, single-crystal X-ray diffraction provides the definitive three-dimensional structure, including bond lengths, bond angles, and stereochemistry. This technique is also invaluable for understanding intermolecular interactions in the solid state, such as hydrogen bonding and π-π stacking, which can influence the material's physical properties and its interactions with biological targets. bldpharm.com
The table below lists the key characterization data for a representative benzo[b]thiophene derivative, highlighting the use of multiple analytical techniques.
| Compound | Molecular Formula | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | HRMS (m/z) |
| (E)-3-((2-(Benzo[b]thiophene-2-carbonyl)hydrazineylidene)methyl)benzoic acid | C₁₇H₁₂N₂O₃S | 12.29, 8.52, 8.32-7.91, 7.71-7.41 | 166.97, 161.82, 147.15, 143.87, 140.46, 139.08, 134.68, 132.01, 129.36, 125.97, 122.93 | [M+H]⁺ calcd: 325.0641, found: 325.0626 nih.gov |
These advanced characterization methods are fundamental to modern chemical research, providing the high level of structural detail needed to understand the properties and biological activities of new this compound derivatives.
Sustainable Synthesis and Green Chemistry Approaches in Benzo[b]thiophene Chemistry
In recent years, there has been a significant shift towards the development of more sustainable and environmentally friendly synthetic methods in organic chemistry. This "green chemistry" approach is also being applied to the synthesis of benzo[b]thiophenes, aiming to reduce waste, minimize the use of hazardous reagents, and improve energy efficiency.
Traditional methods for synthesizing benzo[b]thiophenes often require harsh reaction conditions and stoichiometric amounts of reagents. Modern approaches focus on the use of catalytic systems that can operate under milder conditions. For instance, palladium-catalyzed C-H functionalization and intramolecular arylthiolation provide an efficient route to multisubstituted benzo[b]thiophenes. nih.gov Gold-catalyzed cyclization of 2-alkynyl thioanisoles in aqueous micellar media represents a significant step towards sustainable synthesis by using water as a solvent. rsc.org
Copper-catalyzed reactions have also emerged as a more economical and environmentally benign alternative to palladium-based methods for certain transformations. Copper-mediated electrophilic cyclization using sodium halides as the halogen source in ethanol (B145695) is another example of a greener synthetic route. bath.ac.uk These catalytic methods not only reduce the environmental impact but often provide higher yields and selectivity.
Key principles of green chemistry being applied to benzo[b]thiophene synthesis include:
Use of Catalysis: Replacing stoichiometric reagents with catalytic amounts of transition metals (e.g., Pd, Cu, Au) or organocatalysts.
Atom Economy: Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product.
Use of Safer Solvents: Replacing hazardous organic solvents with greener alternatives like water or ethanol. bath.ac.ukrsc.org
Energy Efficiency: Developing reactions that can be conducted at lower temperatures, sometimes utilizing microwave irradiation to reduce reaction times. nih.gov
By embracing these principles, the synthesis of this compound and its derivatives can be made more sustainable, aligning with the broader goals of modern chemical manufacturing.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Methyl 5-hydroxybenzo[b]thiophene-2-carboxylate, and how can regioselectivity be controlled?
- Methodological Answer : A one-pot lithiation strategy using n-BuLi and TMEDA (tetramethylethylenediamine) can enable regioselective functionalization. For example, dilithiation of methylthiobenzene derivatives followed by electrophilic trapping with CO₂ or carbonylating agents (e.g., DMF) can yield the hydroxylated product . Purification via recrystallization (e.g., 1,4-dioxane) or column chromatography ensures high purity. Key parameters include temperature control (0–25°C) and stoichiometric ratios of lithiating agents to substrates.
Q. How can spectroscopic techniques validate the structure and purity of this compound?
- Methodological Answer :
- 1H/13C NMR : Compare chemical shifts of the hydroxyl (δ ~10–12 ppm) and ester carbonyl (δ ~165–170 ppm) groups with analogous benzo[b]thiophene derivatives .
- IR Spectroscopy : Confirm O–H stretching (~3200–3500 cm⁻¹) and ester C=O absorption (~1700–1750 cm⁻¹) .
- HPLC : Use reverse-phase chromatography (e.g., methanol-water gradients) to assess purity (>97%) and detect regioisomeric impurities .
Advanced Research Questions
Q. What strategies enable regioselective functionalization of the hydroxyl group for drug discovery applications?
- Methodological Answer :
- Protection/Deprotection : Use tert-butyldimethylsilyl (TBS) groups to protect the hydroxyl group, enabling subsequent coupling reactions (e.g., Suzuki-Miyaura cross-coupling) for aryl or heteroaryl substitutions .
- Pd-Catalyzed Transformations : Palladium-mediated C–O bond formation (e.g., Buchwald-Hartwig amination) can introduce amines or other nucleophiles at the 5-position .
- Mechanistic Insight : Monitor reaction intermediates via in situ NMR or mass spectrometry to optimize regioselectivity and minimize side products .
Q. How does the hydroxyl group influence the compound’s bioactivity in structure-activity relationship (SAR) studies?
- Methodological Answer :
- Hydrogen-Bonding Analysis : Replace the hydroxyl group with methoxy or fluorine to assess its role in target binding (e.g., anti-inflammatory or antimicrobial activity) .
- Pharmacokinetic Profiling : Compare logP values (via HPLC) and metabolic stability (microsomal assays) of hydroxylated vs. non-hydroxylated analogs to evaluate bioavailability .
Q. How can contradictory melting point (mp) data for structurally similar derivatives be resolved?
- Methodological Answer :
- DSC/TGA Analysis : Use differential scanning calorimetry (DSC) to verify thermal transitions (e.g., mp 103–105°C vs. 107–108°C in methyl-substituted analogs) and detect polymorphic forms .
- Crystallography : Single-crystal X-ray diffraction can confirm molecular packing differences caused by substituent positioning (e.g., 3-hydroxy vs. 5-hydroxy isomers) .
Experimental Design & Data Analysis
Q. What analytical methods are critical for assessing stability under acidic/basic conditions?
- Methodological Answer :
- Stress Testing : Reflux the compound in 0.1 M HCl/NaOH (24–48 h) and monitor degradation via LC-MS. Hydroxyl group sensitivity to acid-catalyzed ester hydrolysis is a key concern .
- Kinetic Studies : Use UV-Vis spectroscopy to track absorbance changes (e.g., ester carbonyl at ~260 nm) and calculate degradation rate constants .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
